2,2',4',6-Tetrakis(ethylsulfanyl)-4,5'-bipyrimidine
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Overview
Description
2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine is a synthetic organic compound characterized by the presence of four ethylsulfanyl groups attached to a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine typically involves the reaction of a bipyrimidine precursor with ethylsulfanyl reagents under controlled conditions. Common synthetic routes may include:
Nucleophilic Substitution: A bipyrimidine compound reacts with ethylsulfanyl halides in the presence of a base to form the desired product.
Oxidative Coupling: A bipyrimidine precursor undergoes oxidative coupling with ethylsulfanyl compounds in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, yielding a simpler bipyrimidine structure.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, nucleophiles
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Bipyrimidine derivatives
Substitution Products: Functionalized bipyrimidines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine involves its interaction with molecular targets and pathways. The ethylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The bipyrimidine core may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4’,6-Tetrakis(methylsulfanyl)-4,5’-bipyrimidine
- 2,2’,4’,6-Tetrakis(phenylsulfanyl)-4,5’-bipyrimidine
- 2,2’,4’,6-Tetrakis(butylsulfanyl)-4,5’-bipyrimidine
Uniqueness
2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine is unique due to the presence of ethylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
62880-78-8 |
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Molecular Formula |
C16H22N4S4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
4-[2,4-bis(ethylsulfanyl)pyrimidin-5-yl]-2,6-bis(ethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C16H22N4S4/c1-5-21-13-9-12(18-16(19-13)24-8-4)11-10-17-15(23-7-3)20-14(11)22-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
DYROZXGJURKPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC(=C1)C2=CN=C(N=C2SCC)SCC)SCC |
Origin of Product |
United States |
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